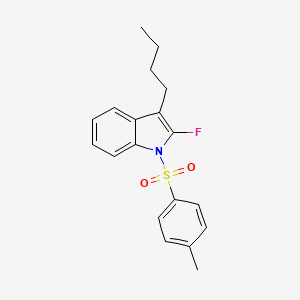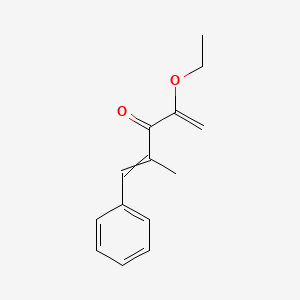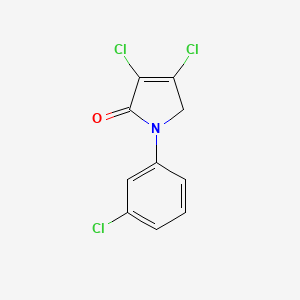
2,2'-Methylenebis(4-iodo-1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(4-iodo-1H-pyrrole) is an organic compound that features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with an iodine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-iodo-1H-pyrrole) typically involves the reaction of pyrrole derivatives with iodine in the presence of a suitable oxidizing agent. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Industrial Production Methods
Industrial production methods for 2,2’-Methylenebis(4-iodo-1H-pyrrole) are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate): A similar compound with additional carboxylate groups, used in different synthetic applications.
2,2’-Methylenebis(3,4-dimethyl-5-pyrrolecarboxylate): Another derivative with methyl and carboxylate substitutions, offering different reactivity and applications.
Uniqueness
2,2’-Methylenebis(4-iodo-1H-pyrrole) is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
属性
CAS 编号 |
560134-93-2 |
|---|---|
分子式 |
C9H8I2N2 |
分子量 |
397.98 g/mol |
IUPAC 名称 |
4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2 |
InChI 键 |
HFNHKROHSTVZKW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=C1I)CC2=CC(=CN2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)

![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)


![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
